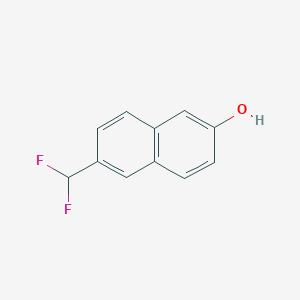
2-(Difluoromethyl)-6-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-6-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of naphthol using difluoromethylating agents such as TMS-CF₂H (trimethylsilyl difluoromethyl) under metal-free conditions . This reaction is notable for its operational simplicity and good functional group tolerance.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-6-naphthol may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of non-ozone depleting difluorocarbene reagents has streamlined access to this compound, making it more feasible for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoromethyl)-6-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the naphthol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include difluoromethylated quinones, hydroquinones, and various substituted naphthols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-6-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with improved metabolic stability and bioavailability.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-6-naphthol involves its interaction with various molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen bond donor, which can influence its binding to biological targets. This property is particularly important in medicinal chemistry, where the compound’s interaction with enzymes and receptors can lead to the development of new therapeutic agents .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)-6-naphthol
- 2-(Fluoromethyl)-6-naphthol
- 2-(Chloromethyl)-6-naphthol
Comparison: 2-(Difluoromethyl)-6-naphthol is unique due to the presence of two fluorine atoms in the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the difluoromethyl group provides a balance between lipophilicity and hydrogen bond donor ability, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C11H8F2O |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
6-(difluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11,14H |
Clave InChI |
GBSLVWWLCKERID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)O)C=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



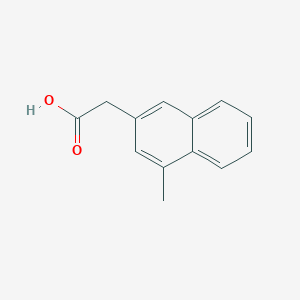

![3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile](/img/structure/B11901082.png)
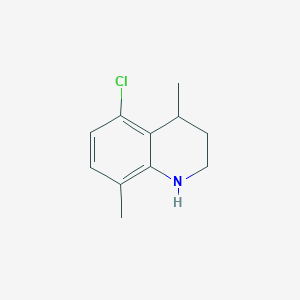

![4-Methoxy-1H-imidazo[4,5-c]pyridine formate](/img/structure/B11901100.png)

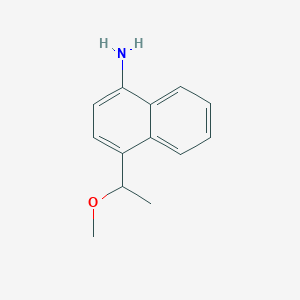

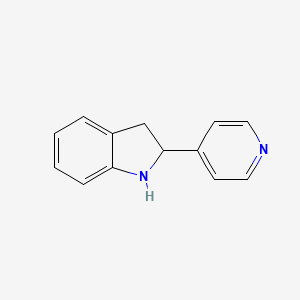
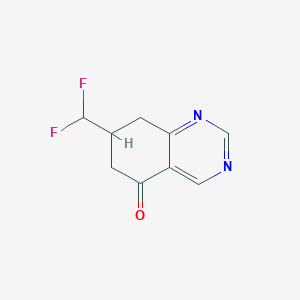
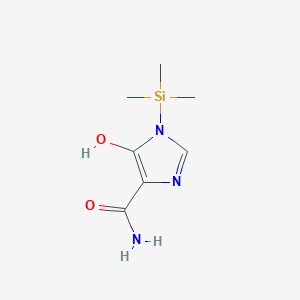
![1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11901141.png)
